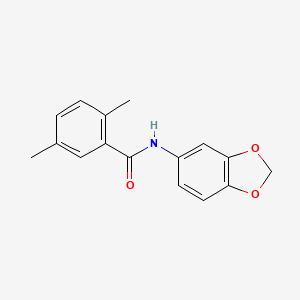

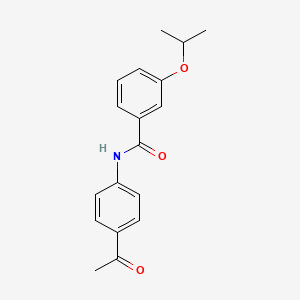

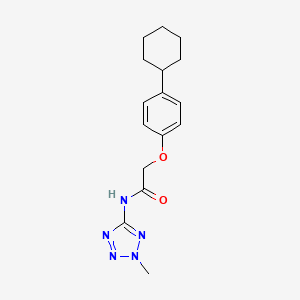

3-phenyl-N-(4-pyridinylmethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-phenyl-N-(4-pyridinylmethyl)propanamide involves complex chemical processes. Hanna and Girges (1990) described the synthesis of 3-oxo-3-phenyl-N-(2-pyridyl)propanamide and its derivatives, highlighting the importance of double hydrogen bonding and intramolecular charge transfer mechanisms in their formation (Hanna & Girges, 1990).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, was elucidated through NMR, FT-IR spectroscopies, high-resolution mass-spectrometry, and single-crystal X-ray diffraction, revealing their complex molecular geometry (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

Research on 2-(pyridyl)phenols and 2-(pyridyl)anilines synthesis demonstrated the versatile chemical reactivity of pyridyl-based compounds, including their deprotonation reactions and the formation of various structurally diverse derivatives (Rebstock et al., 2003).

Physical Properties Analysis

The physical properties, including the crystalline structure of related compounds, have been extensively studied. For instance, the crystal structure analysis of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide provided insights into its π–π interactions and hydrogen bonding, which are crucial for understanding the compound's stability and reactivity (Balu & Gopalan, 2013).

Chemical Properties Analysis

Investigations into the chemical properties of similar compounds, such as the study of mesoionic monosubstituted 3-oxo-propanamides or thioamides, shed light on the importance of molecular packing and intermolecular interactions in determining the chemical behavior of these compounds (Seifi et al., 2015).

Mechanism of Action

Target of Action

The primary target of 3-Phenyl-N-(4-Pyridinylmethyl)Propanamide is the M4 subtype of Muscarinic Acetylcholine Receptor (mAChR) . This receptor plays a crucial role in various physiological functions, including neuronal signaling, smooth muscle contraction, and heart rate modulation.

Mode of Action

3-Phenyl-N-(4-Pyridinylmethyl)Propanamide acts as a selective antagonist at the M4 mAChR . This means it binds to the receptor and blocks its activation by acetylcholine, thereby inhibiting the downstream signaling pathways triggered by receptor activation.

Biochemical Pathways

Upon binding to the M4 mAChR, 3-Phenyl-N-(4-Pyridinylmethyl)Propanamide inhibits the G-protein coupled signaling pathways associated with this receptor . This can lead to various downstream effects, depending on the specific cell type and physiological context.

Result of Action

The molecular and cellular effects of 3-Phenyl-N-(4-Pyridinylmethyl)Propanamide’s action would depend on the specific physiological context in which the M4 mAChR is being antagonized. For instance, in the context of neuronal signaling, antagonism of the M4 mAChR could modulate neurotransmission and potentially influence behaviors or responses associated with this receptor .

properties

IUPAC Name |

3-phenyl-N-(pyridin-4-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15(7-6-13-4-2-1-3-5-13)17-12-14-8-10-16-11-9-14/h1-5,8-11H,6-7,12H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAXHPDONZDMRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47199979 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-phenyl-N-(pyridin-4-ylmethyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)

![3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)

![N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)